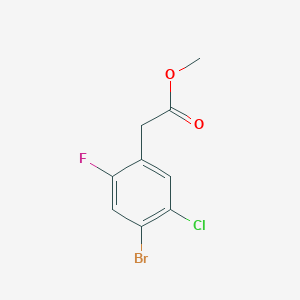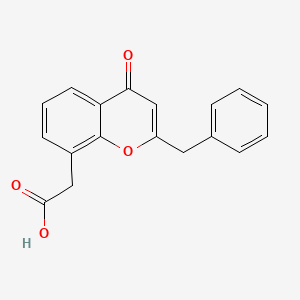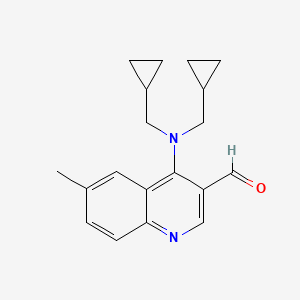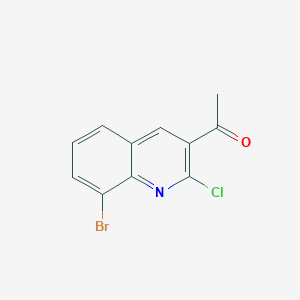
Methyl 2-(4-bromo-5-chloro-2-fluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-bromo-5-chloro-2-fluorophenyl)acetate is an organic compound with the molecular formula C9H8BrClFO2 This compound is of interest due to its unique chemical structure, which includes bromine, chlorine, and fluorine atoms attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-5-chloro-2-fluorophenyl)acetate typically involves the esterification of 2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-bromo-5-chloro-2-fluorophenyl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other groups using appropriate reagents.
Oxidation and Reduction Reactions: The ester group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of an acid or base.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used to oxidize the ester to a carboxylic acid.
Reduction: Lithium aluminum hydride or sodium borohydride can be used to reduce the ester to an alcohol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products Formed
Substitution: Products will vary depending on the substituent introduced.
Oxidation: The major product is 2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid.
Reduction: The major product is 2-(4-bromo-5-chloro-2-fluorophenyl)ethanol.
Hydrolysis: The major products are 2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 2-(4-bromo-5-chloro-2-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-bromo-5-chloro-2-fluorophenyl)acetate depends on the specific reactions it undergoes. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and methanol. The presence of halogen atoms can also influence the reactivity and selectivity of the compound in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-bromo-2-(4-fluorophenyl)acetate
- Methyl 2-chloro-2-(4-fluorophenyl)acetate
- Methyl 2-(4-bromo-2-fluorophenyl)acetate
Uniqueness
Methyl 2-(4-bromo-5-chloro-2-fluorophenyl)acetate is unique due to the presence of three different halogen atoms on the phenyl ring
Propiedades
Fórmula molecular |
C9H7BrClFO2 |
|---|---|
Peso molecular |
281.50 g/mol |
Nombre IUPAC |
methyl 2-(4-bromo-5-chloro-2-fluorophenyl)acetate |
InChI |
InChI=1S/C9H7BrClFO2/c1-14-9(13)3-5-2-7(11)6(10)4-8(5)12/h2,4H,3H2,1H3 |
Clave InChI |
HIFJEEXFVBIAHP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC(=C(C=C1F)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Quinolin-2-ylthio)benzo[d]thiazole](/img/structure/B11840958.png)

![1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11840970.png)




![5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11840995.png)





